N-(trifluoromethylthio)saccharin
Overview
Description
N-(Trifluoromethylthio)saccharin is an organosulfur compound known for its unique properties and versatility in scientific research. It is a powerful trifluoromethylthiolating reagent, which means it can introduce a trifluoromethylthio group into various molecules. This compound has gained attention due to its stability and broad applicability in synthetic and analytical chemistry .
Preparation Methods
N-(Trifluoromethylthio)saccharin can be synthesized in two steps from saccharin within 30 minutes . The synthetic route involves the reaction of saccharin with a trifluoromethylthiolating reagent under mild conditions. The reaction conditions typically include the use of dichloromethane as a solvent and chlorotrimethylsilane as a reagent
Chemical Reactions Analysis
N-(Trifluoromethylthio)saccharin undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form trifluoromethylthiolated products.
Oxidation and Reduction Reactions:
Addition Reactions: It can add to electron-rich arenes, aldehydes, ketones, acyclic β-ketoesters, and alkynes under mild conditions.
Common reagents used in these reactions include chlorotrimethylsilane and dichloromethane. The major products formed are trifluoromethylthiolated derivatives of the starting materials.
Scientific Research Applications
N-(Trifluoromethylthio)saccharin has a wide range of scientific research applications:
Biology: Its derivatives are explored for potential biological activities, although specific applications in biology are still under investigation.
Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the development of new materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(Trifluoromethylthio)saccharin exerts its effects involves the transfer of the trifluoromethylthio group to nucleophiles. This transfer is facilitated by the electrophilic nature of the compound, which allows it to react readily with electron-rich substrates. The molecular targets and pathways involved include various nucleophiles such as alcohols, amines, and thiols .
Comparison with Similar Compounds
N-(Trifluoromethylthio)saccharin is unique due to its stability and broad applicability as a trifluoromethylthiolating reagent. Similar compounds include:
Trifluoromethylthiolating Reagents: Other reagents that introduce trifluoromethylthio groups, such as trifluoromethylthiol sulfonates and trifluoromethylthiol phosphines.
Saccharin Derivatives: Compounds derived from saccharin that have different functional groups attached, such as N-(trifluoromethyl) saccharin.
This compound stands out due to its ease of synthesis, stability, and versatility in various chemical reactions.
Properties
IUPAC Name |
1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDYXRJLEZMPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1647073-46-8 | |
Record name | N-(TRIFLUOROMETHYLTHIO)SACCHARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(trifluoromethylthio)saccharin a valuable reagent in organic synthesis?
A: this compound has emerged as an efficient electrophilic trifluoromethylthiolating reagent. [, ] This means it can introduce the trifluoromethylthio group (SCF3) into various organic molecules. The incorporation of the SCF3 group is particularly attractive in medicinal chemistry and drug development due to its ability to enhance metabolic stability and bioavailability. []
Q2: What types of reactions can be achieved using this compound and what role do catalysts play?
A2: Research demonstrates that this compound can be utilized for the direct trifluoromethylthiolation of various substrates:
- (Hetero)Arenes: This broad class of aromatic compounds, including those containing heteroatoms, can undergo electrophilic substitution reactions with this compound in the presence of suitable catalysts. []
- Electron-Rich Olefins: These electron-rich alkenes are also suitable substrates for trifluoromethylthiolation. []
- Enamines: Chiral enamines, particularly those derived from β-ketoesters, react with this compound to yield α-SCF3-tetrasubstituted β-keto esters with high enantioselectivity. [] This reaction pathway is particularly useful for synthesizing chiral molecules, which are often crucial in drug development.
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